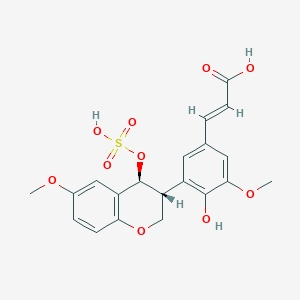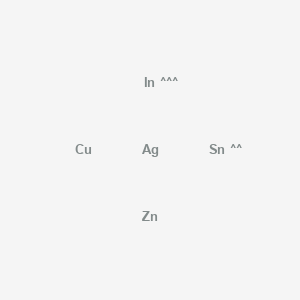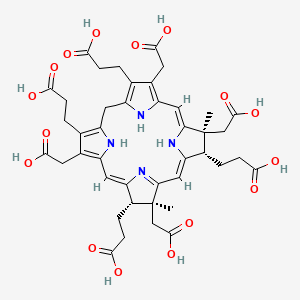
Precorrin-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Precorrin-2 is the second intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III, in which methyl groups have been introduced at positions 2 and 7 of the tetrapyrrole framework. It has a role as an Escherichia coli metabolite. It is a precorrin and a member of isobacteriochlorins. It is a conjugate acid of a precorrin-2(7-).
Aplicaciones Científicas De Investigación
Enzymatic Optimization and Kinetics
Precorrin-2 plays a crucial role as a precursor in the biosynthesis of cobalamin (vitamin B12) and siroheme. Fang et al. (2016) demonstrated the use of response surface methodology in optimizing the concentrations of enzymes involved in Precorrin-2 synthesis. They achieved a significant increase in Precorrin-2 production by adjusting enzyme ratios, demonstrating the potential for enhancing biologically-derived chemical production through kinetic modeling (Fang et al., 2016).
Enzyme Purification and Characterization
The enzyme S-adenosyl-L-methionine:precorrin-2 methyltransferase (SP2MT) has been purified from Pseudomonas denitrificans, as described by Thibaut et al. (1990). This enzyme is responsible for catalyzing a key step in the conversion of Precorrin-2 to Precorrin-3 in the vitamin B12 biosynthetic pathway. Their work provides insights into the enzyme’s structure and function, contributing to our understanding of vitamin B12 biosynthesis (Thibaut et al., 1990).
Structural and Biosynthetic Studies
In the context of vitamin B12 biosynthesis, detailed structural analysis of precorrin-6x, a derivative of precorrin-2, was conducted by Thibaut et al. (1990). This study contributes to understanding the complex process of corrin macrocycle formation in vitamin B12 biosynthesis (Thibaut et al., 1990).
Implications in Methanogenesis
Buchenau et al. (2006) explored the role of Precorrin-2 in heme biosynthesis in the methanogenic archaeon Methanosarcina barkeri. This pathway involving Precorrin-2 provides insights into unique metabolic processes in archaea and their adaptation to extreme environments (Buchenau et al., 2006).
Multifunctional Enzyme Activities
Spencer et al. (1993) demonstrated that the E. coli cysG gene product, which involves the conversion of uro'gen III to precorrin-2, also exhibits multiple enzymatic activities in the synthesis of siroheme. This highlights the multifunctional nature of enzymes in bacterial metabolic pathways (Spencer et al., 1993).
Propiedades
Fórmula molecular |
C42H48N4O16 |
|---|---|
Peso molecular |
864.8 g/mol |
Nombre IUPAC |
3-[(1Z,2S,3S,4Z,15Z,17S,18S)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetrakis(carboxymethyl)-3,18-dimethyl-2,10,17,21,22,23-hexahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C42H48N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h14-16,23-24,43-44,46H,3-13,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/b29-14-,30-16-,31-15-/t23-,24-,41+,42+/m1/s1 |
Clave InChI |
CSWLXNNNLVVXKD-ZIBVGKFXSA-N |
SMILES isomérico |
C[C@@]\1([C@@H](/C/2=C/C3=N/C(=C\C4=C(C(=C(N4)CC5=C(C(=C(N5)/C=C1\N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)/[C@H]([C@]3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |
SMILES |
CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |
SMILES canónico |
CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |
Sinónimos |
15,23-dihydrosirohydrochlorin precorrin 2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)

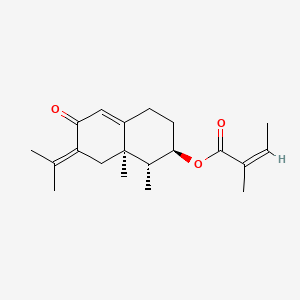
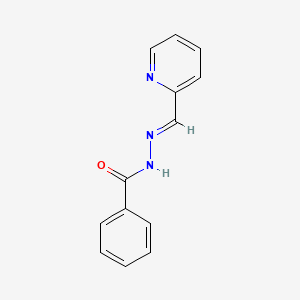
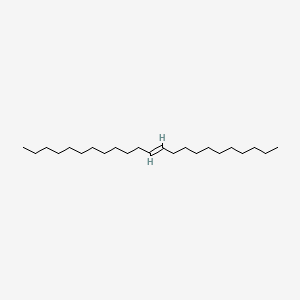
![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)
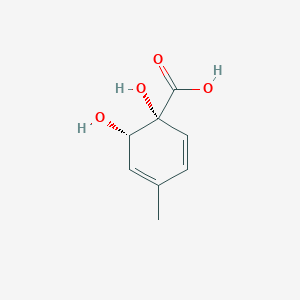
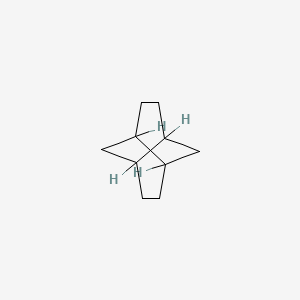
![3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B1239036.png)
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)
![(Z)-1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B1239038.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1239039.png)
